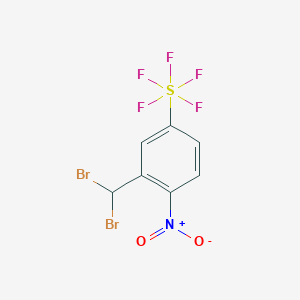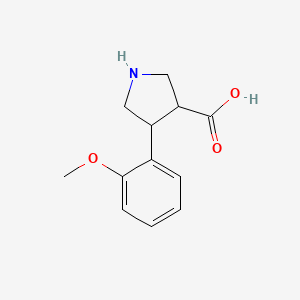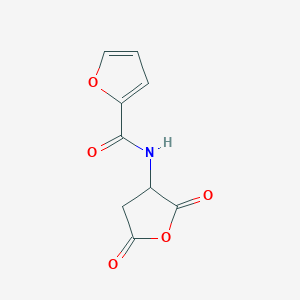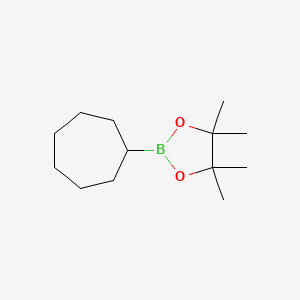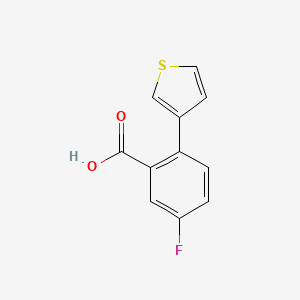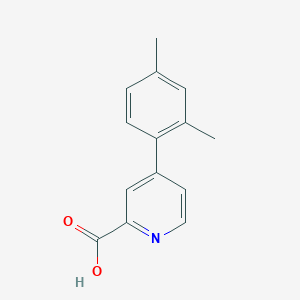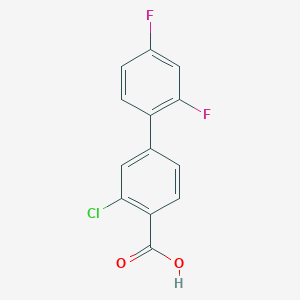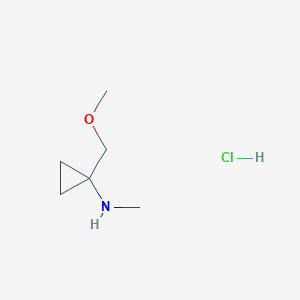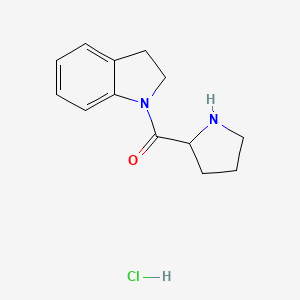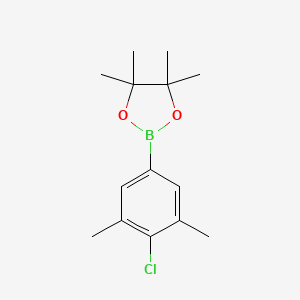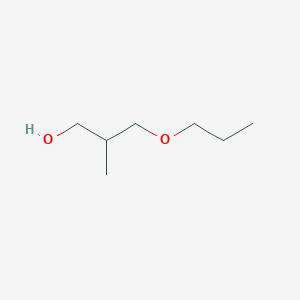
2-Methyl-3-propoxy-propan-1-ol
描述
2-Methyl-3-propoxy-propan-1-ol is an organic compound with the molecular formula C7H16O2 It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a methyl group and a propoxy group
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-3-propoxy-propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-hydroxy-propan-1-ol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the substitution of the hydroxyl group with a propoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and the process may be carried out under controlled temperature and pressure to ensure consistency and efficiency.
化学反应分析
Types of Reactions
2-Methyl-3-propoxy-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Propyl bromide, potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Simpler alcohols, hydrocarbons
Substitution: Various substituted alcohols
科学研究应用
2-Methyl-3-propoxy-propan-1-ol has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis, particularly in the preparation of other alcohols and ethers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its use in drug synthesis.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals due to its unique odor and chemical properties.
作用机制
The mechanism of action of 2-Methyl-3-propoxy-propan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. This group can form hydrogen bonds with other molecules, facilitating reactions and interactions. The compound’s propoxy group also contributes to its reactivity by providing steric hindrance and influencing the compound’s overall polarity.
相似化合物的比较
Similar Compounds
1-Propanol: A primary alcohol with a simpler structure, lacking the methyl and propoxy groups.
2-Propanol (Isopropanol): A secondary alcohol with a similar molecular weight but different structural arrangement.
2-Methyl-2-propanol (tert-Butanol): A tertiary alcohol with a similar methyl group but different overall structure.
Uniqueness
2-Methyl-3-propoxy-propan-1-ol is unique due to its combination of a methyl group and a propoxy group attached to the same carbon atom. This structure imparts distinct chemical properties, such as increased steric hindrance and altered polarity, which influence its reactivity and applications.
属性
IUPAC Name |
2-methyl-3-propoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-9-6-7(2)5-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQOMVRJEZLCLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


